molecular formula C6H3F4N B7768581 2,3,4,5-Tetrafluoroaniline CAS No. 71964-99-3

2,3,4,5-Tetrafluoroaniline

Cat. No.: B7768581
CAS No.: 71964-99-3
M. Wt: 165.09 g/mol
InChI Key: BEECAQIHCYTZHC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoroaniline is an organic compound with the molecular formula C6H3F4N. It is a derivative of aniline where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

2,3,4,5-Tetrafluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polyfluorinated compounds and quinolines.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

2,3,4,5-Tetrafluoroaniline is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 2,3,4,5-Tetrafluoroaniline could involve its use in the synthesis of polyfluorinated quinolines . Additionally, it could be used in the development of polymer-coated electrocatalytic electrodes for direct electricity generation from microbial photosynthetic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluoroaniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2,3,4,5-tetrafluoronitrobenzene with ammonia. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of 2,3,4,5-tetrafluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoroaniline involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

  • 2,3,4-Trifluoroaniline
  • 2,4,6-Trifluoroaniline
  • 2,3,4,5,6-Pentafluoroaniline

Comparison: 2,3,4,5-Tetrafluoroaniline is unique due to the presence of four fluorine atoms, which significantly alter its chemical properties compared to other fluorinated anilines. This high degree of fluorination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,3,4,5-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEECAQIHCYTZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204387
Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-80-3, 71964-99-3
Record name 2,3,4,5-Tetrafluoroaniline
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Record name 5580-80-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrafluoroaniline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Aniline, 2,3,4,5-tetrafluoro-
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Record name 2,3,4,5-TETRAFLUOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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